molecular formula C10H8INO2 B13749645 Methyl 2-(cyanomethyl)-5-iodobenzoate

Methyl 2-(cyanomethyl)-5-iodobenzoate

Cat. No.: B13749645
M. Wt: 301.08 g/mol
InChI Key: IXXBFXVOULAWEL-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)-5-iodobenzoate is an aromatic ester featuring a benzoate core substituted with a cyanomethyl group at the 2-position and an iodine atom at the 5-position. The iodine atom enhances electrophilic substitution reactivity, while the cyanomethyl group may influence electronic properties and stability via its electron-withdrawing nature.

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

methyl 2-(cyanomethyl)-5-iodobenzoate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3

InChI Key

IXXBFXVOULAWEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyanomethyl)-5-iodobenzoate typically involves the iodination of methyl 2-(cyanomethyl)benzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.

    Oxidation and Reduction: The cyanomethyl group can undergo oxidation to form carboxylic acids or reduction to form amines. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and halide salts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products:

    Substitution: Various substituted benzoates.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 2-(cyanomethyl)-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Investigated for its potential as a building block in the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyanomethyl)-5-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyanomethyl group can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(cyanomethyl)-5-iodobenzoate with key analogs, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Boiling Point Key Applications
This compound* C₁₀H₈INO₂ 301.09 (calc.) -CN (C2), -I (C5) N/A Pharmaceutical intermediates
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate C₁₂H₁₃IO₅ 364.135 -OCH₂COOEt (C2), -I (C5) N/A Synthetic intermediates
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 311.51 -NH₂ (C2), -Cl (C4), -I (C5) N/A API synthesis, medicinal chemistry
Methyl 2-chloro-5-iodobenzoate C₈H₆ClIO₂ 296.49 -Cl (C2), -I (C5) N/A Cross-coupling reactions
Methyl 5-fluoro-2-iodobenzoate C₈H₆FIO₂ 280.03 -F (C5), -I (C2) Colorless to pale yellow Fluorinated drug intermediates

Key Comparative Analysis

Substituent Effects on Reactivity Cyanomethyl Group (C2): The -CN group in the target compound likely increases acidity at the α-carbon, facilitating nucleophilic reactions. This contrasts with the ethoxycarbonylmethoxy group in , which may enhance solubility in polar solvents. Halogen Position: In Methyl 2-chloro-5-iodobenzoate , the -Cl (C2) and -I (C5) create distinct electronic environments compared to the -CN (C2) and -I (C5) in the target compound. Chlorine’s electronegativity may direct electrophilic attacks to the para position, whereas iodine’s bulkiness in the target compound could hinder sterically demanding reactions.

Synthetic Utility Pharmaceutical Intermediates: Amino-substituted analogs like Methyl 2-amino-5-iodobenzoate are pivotal in constructing heterocycles (e.g., benzimidazoles), whereas the cyanomethyl group in the target compound may serve as a precursor for nitriles or carboxylic acids via hydrolysis.

While specific data for the target compound is unavailable, its cyanomethyl group may introduce additional hazards (e.g., nitrile toxicity).

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